

An In-depth Technical Guide to Ethyl 6-azidohexanoate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Ethyl 6-azidohexanoate

Cat. No.: B2469581

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Ethyl 6-azidohexanoate is a bifunctional chemical compound of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide group and an ethyl ester functionality, making it a versatile building block for a variety of chemical modifications. The azide group serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific conjugation of molecules. The ethyl ester provides a modifiable group or can be incorporated as part of a larger molecular scaffold. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **Ethyl 6-azidohexanoate**.

Core Chemical Properties

While comprehensive experimental data for **Ethyl 6-azidohexanoate** is not widely published in consolidated safety data sheets, its properties can be inferred from data on similar compounds and general chemical principles. The following table summarizes key chemical identifiers and estimated properties.

Property	Value	Source/Comment
Molecular Formula	C ₈ H ₁₅ N ₃ O ₂	-
Molecular Weight	185.22 g/mol	-
CAS Number	879743-34-7	-
Appearance	Colorless to slightly yellow oil (predicted)	Based on similar azide compounds[1]
Boiling Point	Not definitively reported. Estimated to be higher than the precursor, ethyl 6-bromohexanoate (128-130 °C at 16 mmHg).	-
Melting Point	Not applicable (liquid at room temperature)	-
Density	Not definitively reported. Likely to be around 1.0 g/mL.	-
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform.[1] Limited solubility in water is expected.	-

Synthesis of Ethyl 6-azidohexanoate

A common and efficient method for the synthesis of **Ethyl 6-azidohexanoate** is through the nucleophilic substitution of a corresponding halo-ester, typically ethyl 6-bromohexanoate, with sodium azide. This reaction is generally straightforward and proceeds with high yield.

Experimental Protocol: Synthesis from Ethyl 6-bromohexanoate

Materials:

- Ethyl 6-bromohexanoate

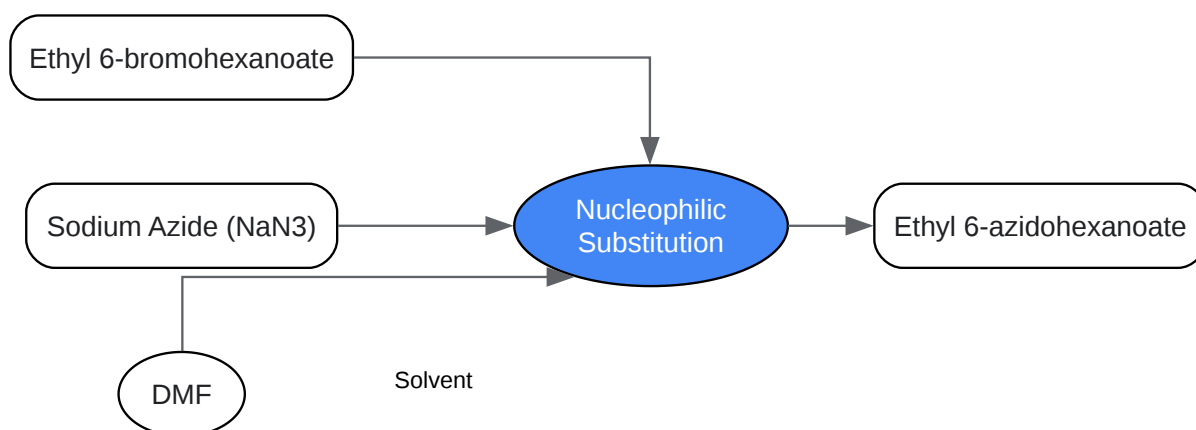
- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Deionized water
- Brine (saturated NaCl solution)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-bromohexanoate (1 equivalent) in anhydrous dimethylformamide (DMF).
- Add sodium azide (NaN_3) (2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane (DCM).
- Transfer the mixture to a separatory funnel and wash sequentially with deionized water, brine, and saturated sodium bicarbonate solution to remove residual DMF and unreacted sodium azide.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).

- Filter the mixture to remove the drying agent.
- Concentrate the filtrate in vacuo using a rotary evaporator to yield **Ethyl 6-azidohexanoate** as a crude product.
- Further purification can be achieved by column chromatography on silica gel if necessary.

This protocol is adapted from the synthesis of the analogous 6-azidohexanoic acid.[2]



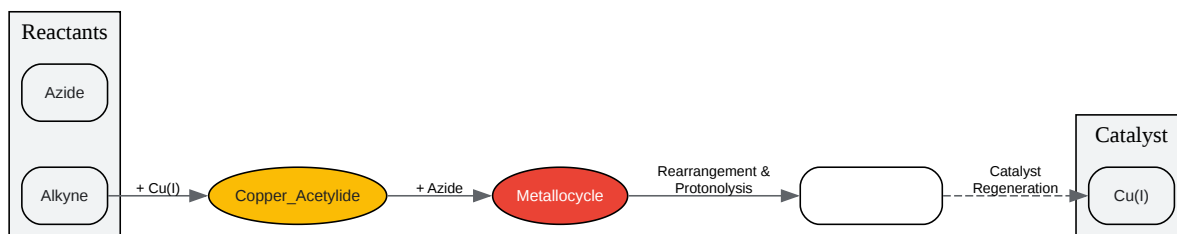
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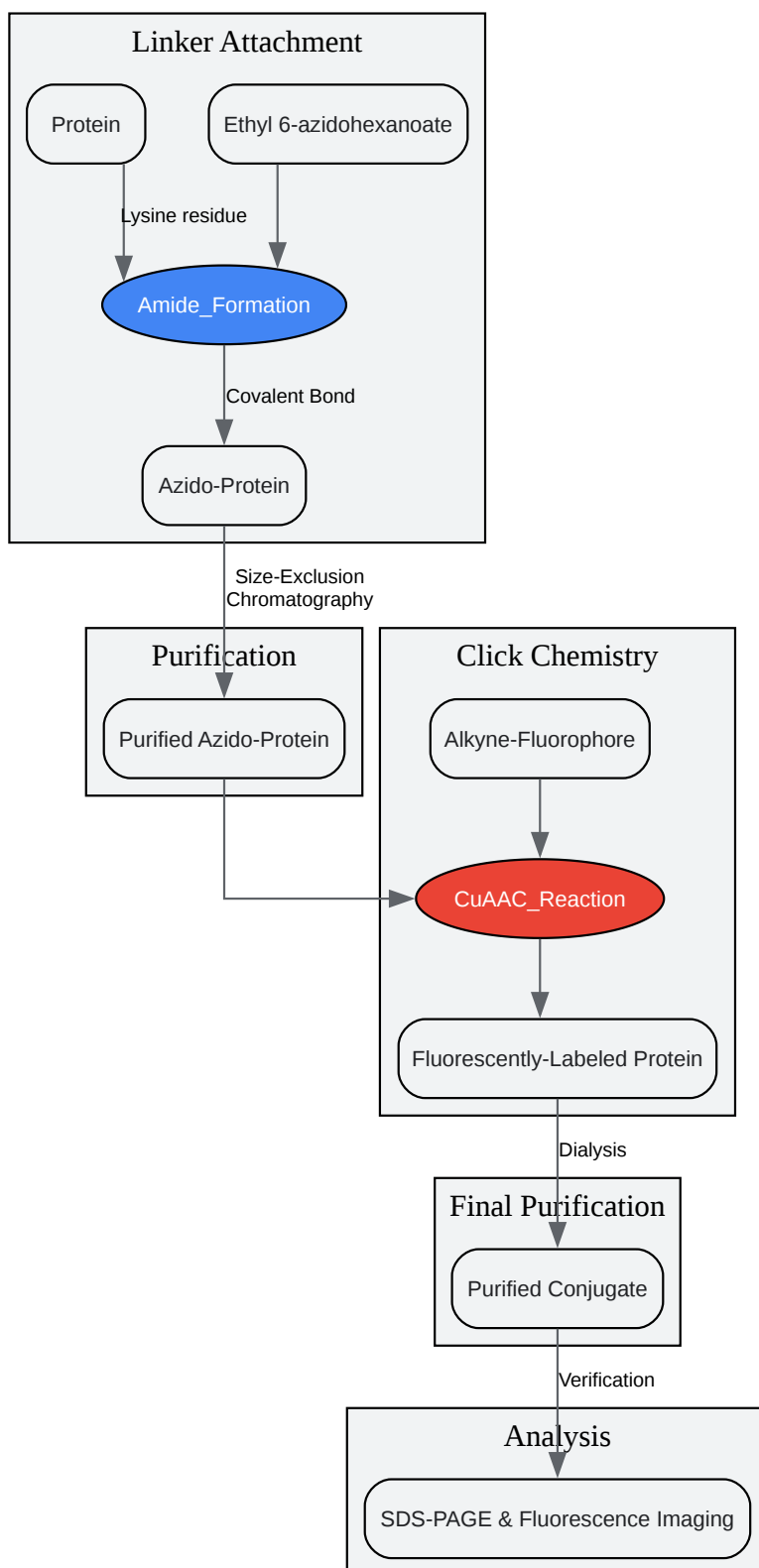
Caption: Synthesis of **Ethyl 6-azidohexanoate**.

Reactivity and the "Click Chemistry" Paradigm

The azide moiety of **Ethyl 6-azidohexanoate** is its most reactive functional group and the key to its utility in bioconjugation and material science. Azides undergo a highly efficient and specific reaction with terminal alkynes in the presence of a copper(I) catalyst, a process known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage.

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.





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